molecular formula C21H23FN2O5S2 B11698516 [8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone

[8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-fluorophenyl)methanone

Cat. No.: B11698516
M. Wt: 466.6 g/mol
InChI Key: ZAUWAERYEMVHQC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone involves multiple steps. One common synthetic route starts with the preparation of the indolizine core, which can be achieved through classical methodologies such as the Scholtz or Chichibabin reactions . The introduction of the propylsulfonyl groups is typically done via sulfonation reactions using propylsulfonyl chloride in the presence of a base. The amino group can be introduced through nucleophilic substitution reactions. The final step involves the coupling of the indolizine derivative with 4-fluorobenzoyl chloride to form the desired methanone compound .

Chemical Reactions Analysis

8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone undergoes various chemical reactions, including:

Scientific Research Applications

8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Compared to other indolizine derivatives, 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is unique due to its specific functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C21H23FN2O5S2

Molecular Weight

466.6 g/mol

IUPAC Name

[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C21H23FN2O5S2/c1-3-12-30(26,27)20-17-16(23)6-5-11-24(17)18(21(20)31(28,29)13-4-2)19(25)14-7-9-15(22)10-8-14/h5-11H,3-4,12-13,23H2,1-2H3

InChI Key

ZAUWAERYEMVHQC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F)N

Origin of Product

United States

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